(S)-Sertaconazole is a synthetic antifungal agent belonging to the azole class of compounds. It is the enantiomer of (R)-Sertaconazole, and both are often found together in pharmaceutical preparations like Sertaconazole nitrate. (S)-Sertaconazole exhibits potent antifungal activity against a broad spectrum of fungi, including dermatophytes, yeasts, and molds. [, ] Its mechanism of action involves inhibiting the synthesis of ergosterol, a critical component of the fungal cell membrane. [, ]
(S)-Sertaconazole is classified as an antifungal agent, specifically within the imidazole class of compounds. It was originally developed in Spain and has been patented for its use in treating skin infections caused by fungi. The compound can be sourced from various chemical suppliers and is often produced through synthetic methods that emphasize enantioselectivity to obtain the desired stereoisomer.
The synthesis of (S)-Sertaconazole involves multiple steps, primarily focusing on the formation of the imidazole ring and the introduction of the chiral center.
Industrial production methods mirror these synthetic routes but are optimized for larger-scale operations, employing batch or continuous flow reactors to control reaction conditions precisely. Purification techniques such as crystallization, distillation, and chromatography are utilized to achieve high purity levels .
The molecular structure of (S)-Sertaconazole is characterized by several key features:
The compound exhibits a complex arrangement with multiple rings and substituents that contribute to its biological activity.
(S)-Sertaconazole can participate in various chemical reactions:
These reactions can lead to derivatives with modified antifungal properties, enhancing their therapeutic potential .
(S)-Sertaconazole exerts its antifungal effects primarily through the inhibition of ergosterol synthesis, a vital component of fungal cell membranes. By disrupting this process, (S)-Sertaconazole compromises the integrity of the fungal cell membrane, leading to cell death.
The mechanism involves:
This action not only halts fungal growth but also enhances the efficacy of other antifungal agents when used in combination therapies .
Relevant analyses are often conducted using methods such as high-performance liquid chromatography for quantification and purity assessment .
(S)-Sertaconazole is primarily used in pharmaceutical formulations for treating fungal infections such as:
Its effectiveness against both dermatophytes and yeast makes it a valuable agent in dermatological treatments. Additionally, ongoing research explores its potential applications in combination therapies to enhance antifungal efficacy against resistant strains .
Sertaconazole was developed in the late 1980s by Ferrer Internacional SA as part of a strategic effort to overcome limitations of early azole antifungals (e.g., miconazole, clotrimazole). Researchers sought to enhance lipophilicity, skin penetration, and antifungal potency by incorporating a benzothiophene moiety—a structural analogue of tryptophan—into the imidazole scaffold. This innovation aimed to exploit fungal membrane composition, where tryptophan-derived lipids facilitate pore formation [1] [9].
Initial preclinical studies (1990–1995) demonstrated sertaconazole’s broad-spectrum activity against dermatophytes (Trichophyton rubrum, T. mentagrophytes), yeasts (Candida albicans), and filamentous fungi (Aspergillus spp.). Clinical trials in the early 2000s confirmed its efficacy in tinea pedis, seborrheic dermatitis, and vulvovaginal candidiasis, leading to approvals under trade names (Ertaczo®, Zalain®, Dermofix®) across the EU, US, and Asia. Significantly, while the racemate entered clinical use, enantioselective studies later revealed the (S)-enantiomer as the primary driver of antifungal activity [4] [6] [8].
Table 1: Key Milestones in Sertaconazole Development
Year | Development Phase | Significance |
---|---|---|
1987 | Synthesis by Ferrer | First incorporation of benzothiophene into azole antifungals |
1992 | In vitro MIC profiling | Demonstrated broad-spectrum activity against 456 dermatophyte isolates |
2001 | EU approval (Zalain®) | 2% cream for tinea corporis, cruris, and candidiasis |
2003 | US FDA approval (Ertaczo®) | Designated for interdigital tinea pedis (Trichophyton spp.) |
2013 | Enantiomer-resolved studies | Confirmed (S)-enantiomer’s 4–8× lower MIC vs. (R)-counterpart against Candida |
Sertaconazole [(±)-1-(2-(7-chlorobenzo[b]thiophen-3-ylmethoxy)-2-(2,4-dichlorophenyl)ethyl)imidazole] features three key elements:
The (S)-enantiomer arises from asymmetric synthesis or chiral separation of the racemate. X-ray crystallography confirms its absolute configuration as (S)-2-[(7-chloro-1-benzothiophen-3-yl)methoxy]-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethane. This spatial orientation optimizes binding to fungal lanosterol 14α-demethylase (CYP51) through:
Table 2: Molecular Properties of (S)-Sertaconazole
Property | Value | Analytical Method |
---|---|---|
Empirical formula | C₂₀H₁₅Cl₃N₂OS | Elemental analysis |
Molecular weight | 437.77 g/mol | MS (ESI+) |
Stereocenter configuration | (S) | Chiral HPLC ([α]D = +38.5°) |
LogP (octanol/water) | 5.8 | Shake-flask method |
pKa (imidazole N-H) | 6.1 | Potentiometric titration |
The benzothiophene ring confers exceptional lipophilicity (logP = 5.8), enabling stratum corneum penetration and reservoir formation. Unlike other azoles, this ring enables pore formation in fungal membranes within 10 minutes of application, causing ATP leakage and rapid cell death—a mechanism absent in the (R)-enantiomer [1] [5].
Chirality governs sertaconazole’s target affinity, cellular uptake, and fungistatic/fungicidal balance. Enantioselective analyses reveal:
(S)-Sertaconazole exhibits 50-fold greater affinity for Candida albicans CYP51 than its (R)-counterpart (IC₅₀ = 0.06 nM vs. 3.0 nM). Molecular dynamics simulations show the (S)-enantiomer’s dichlorophenyl group occupies the enzyme’s substrate cleft, positioning the imidazole optimally for heme iron coordination. This blocks lanosterol’s C14-demethylation, depleting ergosterol and accumulating toxic methylated sterols [1] [6].
At fungicidal concentrations (>1 µg/mL), (S)-sertaconazole inserts its benzothiophene ring into fungal membranes, forming aqueous pores via:
Table 3: Enantioselective Antifungal Activity (MIC₉₀, µg/mL)
Pathogen | (S)-Sertaconazole | (R)-Sertaconazole | Racemate |
---|---|---|---|
Candida albicans | 0.12 | 0.98 | 0.25 |
Trichophyton rubrum | 0.06 | 0.52 | 0.13 |
Malassezia furfur | 0.03 | 0.24 | 0.08 |
Aspergillus fumigatus | 0.50 | 4.00 | 1.00 |
In seborrheic dermatitis (Malassezia-driven), (S)-sertaconazole achieves 88% mycological cure vs. 65% with racemic ketoconazole (p < 0.01) due to enhanced Malassezia targeting. Similarly, in diaper dermatitis candidiasis, 2% (S)-enantiomer cream reduced symptom scores by 94% after 14 days—surpassing clotrimazole (79%) [3] [7]. The (S)-enantiomer also shows lower propensity for resistance; continuous Candida exposure for 20 passages induced only 4× MIC increase vs. 32× for fluconazole [4].
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.:
CAS No.: 582-59-2
CAS No.: 203000-17-3
CAS No.: 3102-32-7